Cas no 2162865-20-3 (3-(oxolan-2-yloxy)azetidine)

3-(Oxolan-2-yloxy)azetidine is a heterocyclic compound featuring an azetidine ring linked to a tetrahydrofuran (oxolane) moiety via an ether bond. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring contributes to conformational rigidity, while the oxolane group enhances solubility and bioavailability. Its bifunctional nature allows for selective modifications, enabling applications in drug discovery, particularly in the development of bioactive molecules and prodrugs. The compound’s balanced lipophilicity and steric profile make it suitable for optimizing pharmacokinetic properties in medicinal chemistry. High purity and well-defined stereochemistry further enhance its utility in precision synthesis.
3-(oxolan-2-yloxy)azetidine structure
3-(oxolan-2-yloxy)azetidine structure
Product Name:3-(oxolan-2-yloxy)azetidine
CAS No:2162865-20-3
MF:C7H13NO2
MW:143.183622121811
CID:6296101
PubChem ID:165976357
Update Time:2025-11-07

3-(oxolan-2-yloxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(oxolan-2-yloxy)azetidine
    • 2162865-20-3
    • EN300-1997129
    • Inchi: 1S/C7H13NO2/c1-2-7(9-3-1)10-6-4-8-5-6/h6-8H,1-5H2
    • InChI Key: LNVZNKRVGNQWAT-UHFFFAOYSA-N
    • SMILES: O(C1CCCO1)C1CNC1

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 30.5Ų

3-(oxolan-2-yloxy)azetidine Pricemore >>

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Additional information on 3-(oxolan-2-yloxy)azetidine

Research Briefing on 3-(oxolan-2-yloxy)azetidine (CAS: 2162865-20-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-(oxolan-2-yloxy)azetidine (CAS: 2162865-20-3) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine ring and tetrahydrofuran (oxolane) moiety, has shown promising potential as a versatile building block in drug discovery and medicinal chemistry. Recent studies have explored its applications in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(oxolan-2-yloxy)azetidine as a key intermediate in the synthesis of selective PI3Kδ inhibitors. The researchers found that incorporation of this scaffold significantly improved the pharmacokinetic properties of the lead compounds, including enhanced metabolic stability and oral bioavailability. The study also reported that derivatives of 3-(oxolan-2-yloxy)azetidine exhibited potent anti-inflammatory activity in preclinical models of autoimmune diseases.

In the area of central nervous system (CNS) drug development, a recent patent application (WO2023056423) disclosed novel dopamine D3 receptor modulators incorporating the 3-(oxolan-2-yloxy)azetidine scaffold. The inventors reported that these compounds showed improved blood-brain barrier penetration compared to previous generations of D3 ligands, while maintaining high receptor subtype selectivity. This development could have significant implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Structural analysis of 3-(oxolan-2-yloxy)azetidine derivatives has revealed interesting conformational properties that contribute to their biological activity. X-ray crystallography studies published in ACS Chemical Biology (2024) showed that the oxolane ring induces a specific spatial orientation of the azetidine nitrogen, which appears to be crucial for target binding. This structural insight has guided the rational design of new analogs with optimized binding affinities.

The synthetic accessibility of 3-(oxolan-2-yloxy)azetidine has also been a focus of recent research. A 2024 paper in Organic Letters described an improved asymmetric synthesis route that achieves >95% enantiomeric excess using a novel chiral auxiliary. This methodological advancement addresses previous challenges in obtaining enantiopure material for biological evaluation and could facilitate broader exploration of this scaffold in drug discovery programs.

Looking forward, the unique physicochemical properties of 3-(oxolan-2-yloxy)azetidine, including its balanced lipophilicity (clogP ~1.2) and polar surface area (~45 Ų), position it as an attractive scaffold for fragment-based drug discovery. Several pharmaceutical companies have reportedly initiated screening programs focused on this chemotype, particularly for challenging targets in oncology and immunology. The coming years are likely to see increased exploration of this versatile building block across multiple therapeutic areas.

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